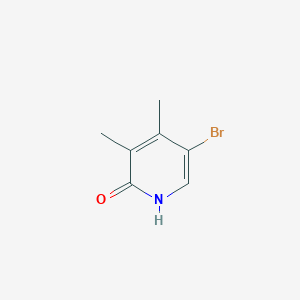

5-Bromo-3,4-dimethylpyridin-2(1H)-one

Description

General Overview of Pyridinone Scaffolds in Modern Chemical Research

Pyridinones are a class of six-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. frontiersin.orgnih.govnih.gov These scaffolds are considered "privileged structures" because they can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. frontiersin.orgnih.gov Pyridinone derivatives have been shown to exhibit antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects, among others. frontiersin.orgnih.govnih.gov

The versatility of the pyridinone core stems from its chemical properties. It can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with biological macromolecules. frontiersin.orgnih.govnih.gov Furthermore, the pyridinone ring has multiple positions that can be readily functionalized, enabling chemists to fine-tune the molecule's physicochemical properties, such as polarity, lipophilicity, and solubility, to optimize its performance for specific applications. frontiersin.orgnih.gov This adaptability makes pyridinone scaffolds essential components in fragment-based drug design and the development of new therapeutic agents. frontiersin.orgnih.gov

Importance of Halogenated Pyridinones in Organic Synthesis and Functionalization

The introduction of a halogen atom, such as bromine or chlorine, onto the pyridinone ring creates a "halopyridine," a class of compounds that are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov The carbon-halogen bond is a key functional group that opens up numerous avenues for further molecular diversification. chemrxiv.org

Halogenated pyridinones are particularly valuable because the halogen atom can serve as a reactive handle for a variety of chemical transformations. These include:

Substitution Reactions: The halogen can be replaced by a wide range of nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups.

Coupling Reactions: Halopyridines are excellent substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. mdpi.com

The reactivity of the halogen is influenced by its position on the pyridine (B92270) ring. The electron-deficient nature of the pyridine ring can make direct halogenation challenging, often requiring harsh reaction conditions. chemrxiv.orgnih.gov However, the development of modern synthetic methods has provided more efficient and selective ways to produce these valuable intermediates. chemrxiv.orgnih.govresearchgate.net

Research Context and Fundamental Relevance of 5-Bromo-3,4-dimethylpyridin-2(1H)-one as a Model Compound

This compound is a specific example of a halogenated pyridinone that serves as a valuable building block in organic synthesis. bldpharm.com Its structure, featuring a bromine atom at the 5-position and two methyl groups at the 3- and 4-positions, provides a unique combination of reactivity and structural features.

The bromine atom at the 5-position is the primary site for synthetic modification, allowing this compound to be used as a precursor for a wide array of more complex derivatives through substitution and coupling reactions. The methyl groups at the 3- and 4-positions influence the molecule's steric and electronic properties, which can affect its reactivity and the properties of the resulting products.

As a model compound, this compound is useful for studying the reactivity of substituted pyridinones. Kinetic studies on the bromination of simpler pyridones reveal that they behave like substituted phenoxide ions in their reactions with bromine. acs.orgcdnsciencepub.comingentaconnect.comcdnsciencepub.com This fundamental understanding of their reactivity helps chemists predict and control the outcomes of reactions involving more complex derivatives like this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 848365-77-5 cymitquimica.comchemsrc.com |

| Molecular Formula | C₇H₈BrNO cymitquimica.comchemsrc.com |

| Molecular Weight | 202.05 g/mol cymitquimica.comchemsrc.com |

| Appearance | Solid cymitquimica.com |

| Purity | ≥97% cymitquimica.com |

| Boiling Point | 352.2±37.0 °C at 760 mmHg chemsrc.com |

| Density | 1.6±0.1 g/cm³ chemsrc.com |

| Flash Point | 166.8±26.5 °C chemsrc.com |

| LogP | 1.54 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-5(2)7(10)9-3-6(4)8/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIDDSJVNIIEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 3,4 Dimethylpyridin 2 1h One

Established Synthetic Routes to 5-Bromo-3,4-dimethylpyridin-2(1H)-one

The most established and direct method for the synthesis of this compound is through the electrophilic bromination of the 3,4-dimethylpyridin-2(1H)-one precursor. This approach leverages the inherent nucleophilicity of the pyridinone ring, which is enhanced by the presence of electron-donating methyl groups.

Direct Bromination of Pyridinone Precursors

The direct introduction of a bromine atom onto the 3,4-dimethylpyridin-2(1H)-one scaffold is typically achieved using a suitable electrophilic brominating agent. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its ease of handling and milder reactivity compared to elemental bromine. The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature.

The bromination of 3,4-dimethylpyridin-2(1H)-one proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The pyridinone ring, being electron-rich, acts as the nucleophile. The reaction is initiated by the attack of the π-electrons of the pyridinone ring on the electrophilic bromine species, which can be generated in situ from the brominating agent. This attack leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or arenium ion. reddit.com In the final step, a proton is abstracted from the carbon atom bearing the newly introduced bromine, restoring the aromaticity of the pyridinone ring and yielding the 5-bromo-substituted product. libretexts.org

Generation of the electrophile: The brominating agent (e.g., NBS) provides a source of electrophilic bromine.

Nucleophilic attack: The electron-rich pyridinone ring attacks the electrophilic bromine.

Formation of the Wheland intermediate: A resonance-stabilized carbocation is formed.

Deprotonation: A base (which can be the solvent or the succinimide (B58015) anion in the case of NBS) removes a proton to restore aromaticity.

The regioselectivity of the bromination of 3,4-dimethylpyridin-2(1H)-one is dictated by the directing effects of the substituents on the pyridinone ring. The lactam oxygen and the methyl groups at the 3- and 4-positions are all electron-donating groups, which activate the ring towards electrophilic attack. The hydroxyl group (in the pyridinol tautomer) is a strongly activating ortho-, para-director. The methyl groups are also activating and ortho-, para-directing.

In the case of 3,4-dimethylpyridin-2(1H)-one, the positions ortho and para to the activating groups are C3, C5, and the exocyclic methyl groups. The C5 position is electronically favored for substitution due to the combined activating effects of the ring nitrogen (in the pyridinone tautomer) and the methyl groups, and it is sterically accessible. Free radical bromination of unsymmetrical dimethylpyridines with N-bromosuccinimide has been shown to be influenced by the deactivating inductive effect of the ring nitrogen, with bromination favoring the methyl group furthest from the nitrogen. ohiolink.edugoogle.com However, for electrophilic aromatic substitution on the ring itself, the electronic activation by the substituents is the dominant factor, leading to high regioselectivity for the C5 position.

The efficiency of the bromination reaction can be influenced by the choice of brominating agent, solvent, and reaction temperature. While N-bromosuccinimide is a common choice, other reagents such as bromine in acetic acid can also be employed, though they may be less selective and require more stringent handling procedures.

The selection of the solvent is also crucial. Aprotic solvents like dichloromethane, chloroform, or acetonitrile (B52724) are often used to avoid side reactions. The reaction temperature is typically kept low (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of byproducts. Optimization of these parameters is key to achieving a high yield of the desired this compound. For instance, in the synthesis of a related compound, 2-amino-5-bromopyridine, the reaction of 2-aminopyridine (B139424) with bromine in acetic acid at temperatures below 20°C resulted in good yields. orgsyn.org

Table 1: Comparison of Brominating Agents for Pyridine (B92270) Derivatives This table is a general representation based on literature for pyridine derivatives and may not reflect the exact outcomes for 3,4-dimethylpyridin-2(1H)-one.

| Brominating Agent | Typical Solvent(s) | General Observations |

| N-Bromosuccinimide (NBS) | Dichloromethane, Chloroform, Acetonitrile | Mild and selective, easy to handle. organic-chemistry.org |

| Bromine (Br₂) | Acetic Acid, Water | Highly reactive, can lead to over-bromination, corrosive. orgsyn.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane | Effective brominating agent, similar in reactivity to NBS. |

Advanced Synthetic Strategies for Substituted Bromopyridinones

While direct bromination is the most straightforward approach, advanced synthetic strategies involving the construction of the pyridinone ring itself can also be envisioned for the synthesis of this compound. These methods offer the potential for greater control over the substitution pattern of the final product.

The synthesis of the pyridinone ring can be achieved through various cyclization reactions. For instance, a substituted acyclic precursor containing the necessary carbon and nitrogen atoms can be cyclized to form the pyridinone heterocycle. If a bromine atom is incorporated into one of the starting materials, this can lead directly to the desired brominated product.

One potential, though not explicitly documented for this specific compound, ring-closing strategy could involve the condensation of a β-ketoester with an enamine derived from a brominated precursor. The subsequent cyclization and dehydration would then yield the 5-bromo-substituted pyridinone. The development of novel ring-closing metathesis (RCM) reactions has also provided new avenues for the synthesis of substituted pyridines and related heterocycles. rsc.org Although not specifically reported for this compound, such methods offer a conceptual framework for its synthesis from appropriately designed acyclic precursors.

Functional Group Interconversions on Pre-existing Pyridine Rings

The primary and most direct method for synthesizing this compound involves the selective bromination of a pre-existing 3,4-dimethylpyridin-2(1H)-one ring. This transformation is a classic example of an electrophilic aromatic substitution on the pyridinone core.

The reaction is typically carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine. The choice of solvent is crucial for controlling the reaction's selectivity and rate, with acetic acid or dichloromethane being commonly employed. The reaction conditions are generally mild, often maintained between 0°C and 25°C to ensure controlled bromination at the desired 5-position and to minimize the formation of side products. This functional group interconversion from a carbon-hydrogen bond to a carbon-bromine bond is a pivotal step, introducing a reactive handle onto the pyridine ring that allows for a wide array of subsequent chemical modifications.

Scalable Synthetic Approaches for this compound and Analogues

The development of scalable and efficient synthetic routes is crucial for the practical application of this compound and its analogues in various fields. Research has focused on optimizing batch processes and exploring modern manufacturing technologies to improve yield, purity, and safety while reducing costs. A key aspect of scalable synthesis is the minimization of complex purification steps, such as chromatography. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, represent a significant advance in achieving process efficiency and scalability. nih.gov Such strategies are being increasingly applied to the synthesis of complex heterocyclic molecules.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyridone and pyridine derivatives, offering significant advantages over traditional batch methods. researchgate.netshd-pub.org.rsscispace.com In a continuous flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This enhanced control leads to more efficient mass and heat transfer, often resulting in higher yields, improved product quality, and shorter reaction times. scispace.com

Key advantages of continuous flow synthesis include:

Enhanced Safety: Reactions are performed in a closed system with small reaction volumes, minimizing the risk of handling potentially hazardous materials. scispace.com

Improved Scalability: Scaling up production is straightforward by extending the operation time or by using parallel reactor lines, unlike the complex challenges of scaling up batch reactors. scispace.comnih.gov

Automation: Flow systems can be readily automated, enabling high-throughput screening of reaction conditions and the on-demand synthesis of compound libraries. beilstein-journals.orgnih.gov

Energy Efficiency: Many flow reactions can be conducted at room temperature, reducing energy consumption compared to batch processes that often require heating. scispace.com

Studies on the synthesis of various pyridone derivatives have demonstrated that continuous flow microreactor systems can produce high yields in significantly less time compared to classical batch syntheses, highlighting the potential for industrial-scale production. shd-pub.org.rsscispace.com

Cross-coupling reactions are fundamental for elaborating the structure of this compound and its analogues. Palladium and nickel are the most common metals used to catalyze these transformations, each presenting distinct advantages and disadvantages. nih.gov

Palladium has been the dominant catalyst in cross-coupling for decades due to its broad functional group tolerance and its tendency to undergo well-understood two-electron processes. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds on bromo-pyridine scaffolds. mdpi.comnih.gov

However, nickel catalysis has gained significant attention as a more cost-effective and, in some cases, more reactive alternative. youtube.comthieme.de Nickel catalysts can activate a wider range of substrates and often operate through different mechanistic pathways, sometimes involving Ni(I) and Ni(III) oxidation states, which can be more complex than palladium's typical Ni(0)/Ni(II) cycle. youtube.com

A direct comparison in the synthesis of a derivative of 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) revealed the superiority of a nickel-based catalytic system over a palladium-based one. The nickel-catalyzed process resulted in a significantly higher product yield and fewer impurities. google.com

| Catalyst System | Starting Material Consumed | Product Yield (Area Percent) | Total Side Products (Area Percent) |

|---|---|---|---|

| Nickel Catalyst | >99.9% | 91.7% | <8.5% |

| Palladium Catalyst | 47.5% | 28.2% | ~19.3% |

This data clearly demonstrates that for this specific transformation, the nickel catalyst provided superior efficiency and selectivity, leading to complete consumption of the starting material and a cleaner reaction profile. google.com The choice between nickel and palladium is highly dependent on the specific substrates and desired transformation, with nickel often being favored for its reactivity with more challenging substrates and for its ability to interact with various coordinating functional groups, which can influence selectivity. strath.ac.uk

Chemical Transformations and Reactivity of this compound

The bromine atom at the 5-position of this compound is the primary site of reactivity, serving as a versatile handle for introducing a wide range of functional groups. The compound readily participates in reactions typical of aryl bromides, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide by various nucleophiles. This allows for the synthesis of a diverse array of derivatives by forming new carbon-heteroatom or carbon-carbon bonds at the C5 position.

The introduction of nitrogen-based substituents is a particularly important transformation. Amination reactions allow for the synthesis of aminopyridine derivatives, which are prevalent scaffolds in medicinal chemistry. These reactions can be achieved through nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed processes.

Copper-catalyzed amination has proven to be an efficient method for the synthesis of various aminopyridines from their corresponding bromo-precursors. researchgate.net These systems are attractive due to the low cost of copper and the ability to use aqueous ammonia (B1221849) as a convenient and easy-to-handle nitrogen source. The reactions generally proceed under mild conditions and tolerate a variety of functional groups on the pyridine ring, including both electron-donating and electron-withdrawing substituents. researchgate.net

| Substrate | Product | Yield |

|---|---|---|

| 2-Bromopyridine | 2-Aminopyridine | 80% |

| 6-Bromo-2-picoline | 6-Amino-2-picoline | 82% |

| 2-Bromo-6-methoxypyridine | 2-Amino-6-methoxypyridine | 85% |

| 3-Bromopyridine | 3-Aminopyridine | 81% |

| 2,6-Dibromopyridine | 2,6-Diaminopyridine | 68% |

Nucleophilic Substitution Reactions at the Bromine Position

Reactions with Oxygen- and Sulfur-Based Nucleophiles (e.g., Alkoxides, Thiols)

The bromine atom at the C5 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is characteristic of halogenated pyridines, which are more reactive towards nucleophiles than their benzene (B151609) analogues due to the electron-withdrawing nature of the ring nitrogen atom. wikipedia.orgnih.gov The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group, which restores the aromaticity of the ring. libretexts.org The presence of the electron-withdrawing carbonyl group in the pyridinone ring further activates the system towards nucleophilic attack. masterorganicchemistry.com

Reactions with oxygen-based nucleophiles, such as alkoxides (RO⁻), can be employed to synthesize 5-alkoxy-3,4-dimethylpyridin-2(1H)-ones. The reaction is typically carried out by treating the bromo-substituted pyridinone with a sodium or potassium alkoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The general scheme for this transformation is depicted below:

Scheme 1: General Reaction with Alkoxides

This compound + RO⁻Na⁺ → 5-Alkoxy-3,4-dimethylpyridin-2(1H)-one + NaBr

Similarly, sulfur-based nucleophiles, such as thiols (RSH), can displace the bromide to form 5-thioether derivatives. These reactions are often performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), which deprotonates the thiol to form the more nucleophilic thiolate anion (RS⁻). nih.govchemistrysteps.com The nucleophilic aromatic substitution between heteroaryl halides and thiols has been shown to proceed smoothly in dimethylacetamide (DMAc) with potassium carbonate. nih.gov For many electron-deficient heteroarenes, the reaction occurs without the need for additional activating groups. nih.gov

Table 1: Representative Conditions for SNAr with Thiols on Heteroaryl Halides

| Heteroaryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 5-Bromo-3-fluoropicolinonitrile | (4-methoxybenzyl)thiol | K₂CO₃ | DMAc | RT | 5-((4-methoxybenzyl)thio)-3-fluoropicolinonitrile | N/A | rsc.org |

| General Heteroaryl Halides | Various Thiols | K₂CO₃ | DMAc | rt-100 | Heteroaryl Thioethers | Good | nih.gov |

Note: The data in this table is based on analogous reactions with similar substrates, as specific examples for this compound were not found in the reviewed literature.

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck Couplings with Bromopyridinones)

The bromine substituent on the pyridinone ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These methodologies are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. nih.govresearchgate.net For bromopyridinone substrates, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF). nih.govias.ac.in

Table 2: Examples of Suzuki Coupling Conditions for Bromo-Pyridine Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.govresearchgate.net |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | CsF | N/A | N/A | ias.ac.in |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | nih.gov |

Note: This table presents data from analogous bromo-substituted nitrogen heterocycles to illustrate typical Suzuki reaction conditions.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes. libretexts.org This reaction is co-catalyzed by palladium and copper(I) complexes, typically in the presence of an amine base such as triethylamine (B128534) (Et₃N). soton.ac.ukorganic-chemistry.org This methodology can be applied to this compound to introduce alkynyl functionalities, which are valuable precursors for further synthetic transformations.

Table 3: Typical Sonogashira Coupling Conditions

| Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Reference |

| 5-bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | soton.ac.uk |

| 2-amino-3-bromo-pyridine | Terminal alkynes | Pd(CF₃COO)₂ | CuI | N/A | DMF | scirp.org |

Note: The conditions are based on reactions with similar bromo-pyridine substrates.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would allow for the introduction of alkenyl substituents at the C5 position of the pyridinone ring. The reaction typically demonstrates a high degree of trans selectivity in the product. organic-chemistry.org

Alkylation and Arylation Strategies for Functionalization

Beyond cross-coupling reactions, direct C-H arylation and other functionalization strategies can be applied, although the presence of the bromine atom offers a more conventional site for reaction. Direct C5-arylation of 2-pyridone cores has been achieved using palladium(II) catalysis with aryl iodides, a transformation in which silver nitrate (B79036) was found to be crucial. researchgate.net This highlights a pathway for functionalization that is complementary to traditional cross-coupling with boronic acids.

For this compound, the bromine atom is the primary site for arylation via cross-coupling. However, strategies developed for the regioselective arylation of other heterocycles could be conceptually applied. For instance, the use of sterically hindered aryl bromides has been shown to direct arylation to the less sterically hindered C5 position of 3-substituted thiophenes, a principle that could potentially be adapted to control reactivity in multifunctionalized pyridinone systems. nih.gov

Alkylation at the C5 position by displacing the bromine is less common than cross-coupling but can be achieved with specific organometallic reagents. More commonly, alkylation strategies for pyridines focus on direct C-H functionalization or methylation using reagents like methanol (B129727) or formaldehyde (B43269) under catalytic conditions, which could be relevant for modifying the pyridinone core if the bromine were first removed or transformed. google.comnih.gov

Oxidation and Reduction Chemistry of the Pyridinone Moiety

Selective Oxidation of Alkyl Substituents on the Pyridinone Ring

The methyl groups at the C3 and C4 positions of the pyridinone ring are potential sites for selective oxidation. Such transformations can introduce valuable functional groups like aldehydes, carboxylic acids, or hydroxymethyl groups, which can be used for further derivatization.

One established method for the oxidation of methyl groups on azaarenes is the Kornblum oxidation. researchgate.net This involves an initial iodination of the methyl group followed by treatment with DMSO, which acts as the oxidant to yield the corresponding aldehyde. researchgate.net Another approach involves more vigorous oxidation to form carboxylic acids. For example, methyl-pyridines can be oxidized to the corresponding pyridine carboxylic acids using molecular halogens (e.g., chlorine) in an aqueous solution under actinic radiation. google.com

Table 4: Methods for Oxidation of Methyl Groups on Pyridine Rings

| Reaction Type | Reagents | Product Functional Group | Reference |

| Kornblum Oxidation | I₂ / DMSO | Aldehyde | researchgate.net |

| Halogen-mediated Oxidation | Cl₂ / H₂O / Actinic radiation | Carboxylic Acid | google.com |

These methods offer pathways to selectively functionalize the methyl substituents of this compound, providing access to a wider range of derivatives.

Reduction of the Carbonyl Group and Pyridinone Ring System

The pyridinone moiety contains two key reducible sites: the C2-carbonyl group and the aromatic ring itself. The selective reduction of either of these sites can lead to different classes of compounds.

Reduction of the entire pyridine ring system to a piperidine (B6355638) ring is a common transformation. While catalytic hydrogenation over platinum or nickel catalysts is a standard method, other reagents have been developed for milder conditions. clockss.org For instance, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature in excellent yields. clockss.org This method could be applied to this compound to produce the corresponding substituted piperidinone or, with further reduction, the piperidine derivative, although the bromo-substituent may also be susceptible to reduction.

Selective reduction of the carbonyl group of a pyridinone to a methylene (B1212753) group is challenging without affecting the aromatic ring. Standard carbonyl reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) might lead to a mixture of products or over-reduction. Specific conditions would need to be developed to achieve this transformation selectively for the this compound substrate.

Tautomerism and Isomerization Phenomena in Pyridinone Systems

Pyridinone systems, including this compound, are characterized by their capacity to undergo tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most significant tautomeric relationship in 2-pyridinone derivatives is the lactam-lactim equilibrium.

Lactam-Lactim Tautomerism

The 2-pyridinone ring system can exist in two primary tautomeric forms: the lactam (keto) form, officially named pyridin-2(1H)-one, and the lactim (enol) form, known as 2-hydroxypyridine (B17775). wayne.edunih.gov This equilibrium involves the migration of a proton between the nitrogen and oxygen atoms. nih.gov The lactam form contains a carbonyl group (C=O) within the ring, while the lactim form features a hydroxyl group (O-H) and is an aromatic phenol-like structure. youtube.comresearchgate.net

The position of this equilibrium is highly sensitive to the surrounding environment and the substitution pattern on the ring. wikipedia.orgrsc.org

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomer. stackexchange.com In polar, protic solvents like water and alcohols, the lactam form is significantly favored. wikipedia.orgstackexchange.com This is attributed to the ability of the lactam's N-H and C=O groups to form strong intermolecular hydrogen bonds with the solvent molecules. researchgate.netechemi.com Conversely, in non-polar solvents and in the gas phase, the aromatic lactim (2-hydroxypyridine) form is more stable or present in comparable amounts. nih.govwikipedia.orgstackexchange.com Ab initio calculations have estimated that 2-pyridone (lactam) is about 0.3 kcal/mol more stable than 2-hydroxypyridine (lactim) in the gas phase, a very small energy difference. wayne.edu

Aggregation and Dimerization: 2-Pyridone molecules can form hydrogen-bonded dimers in solution, which can influence the tautomeric equilibrium. wikipedia.org The direct tautomerization is not always energetically favored; instead, a self-catalytic pathway involving dimerization, followed by a double proton transfer and subsequent dissociation of the dimer, can facilitate the interconversion. wikipedia.org In the solid state, the lactam form is typically predominant, often forming helical structures through hydrogen bonds rather than dimers. wikipedia.org

Substituent Effects: The electronic nature of substituents on the pyridinone ring can shift the equilibrium. For instance, a study on 3-substituted 2(1H)-pyridones showed that a 3-ethoxycarbonyl group stabilizes the lactim monomer through the formation of an intramolecular hydrogen bond. uni-muenchen.de In contrast, a 3-ethylaminocarbonyl group was found to exist exclusively as the lactam tautomer. uni-muenchen.dersc.org Computational studies have also explored the influence of substituents with varying inductive and resonance effects (such as -Cl, -F, -NH2, and -NO2) on the tautomeric balance. rsc.org

The table below summarizes the influence of the medium on the tautomeric equilibrium of the parent 2-pyridone system.

| Medium | Predominant Tautomer | Energy Difference (Lactam vs. Lactim) |

| Gas Phase | 2-Hydroxypyridine (Lactim) | 2.43 to 3.3 kJ/mol in favor of lactim |

| Non-polar Solvents (e.g., Cyclohexane) | Both tautomers coexist in comparable amounts | - |

| Polar Solvents (e.g., Water, Alcohols) | 2-Pyridone (Lactam) | 8.83 to 8.95 kJ/mol in favor of lactam |

| Solid State | 2-Pyridone (Lactam) | - |

Isomerization

Beyond tautomerism, pyridinone systems can undergo other types of isomerization, particularly photoisomerization. Irradiation of certain 4-pyridone derivatives with a medium-pressure mercury lamp has been shown to yield their corresponding 2-pyridone isomers. acs.org For example, 1,2,6-trimethyl-3,5-diphenyl-4-pyridone isomerizes to 1,4,6-trimethyl-3,5-diphenyl-2-pyridone upon photolysis. acs.org This type of reaction proceeds through a different mechanism than proton-transfer-based tautomerism and often involves excited electronic states and strained bicyclic intermediates. acs.orgnih.gov Photochemical cyclization of 2-pyridone can also lead to highly strained Dewar isomers. nih.gov

Understanding these tautomeric and isomeric behaviors is fundamental, as the dominant form of the molecule dictates its chemical reactivity, physical properties, and biological interactions. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3,4 Dimethylpyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing profound insights into the chemical environment of individual atoms. For 5-Bromo-3,4-dimethylpyridin-2(1H)-one, a comprehensive NMR analysis, including ¹H, ¹³C, and two-dimensional techniques, is indispensable for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Patterns

The key proton environments in this compound are the N-H proton, the C6-H proton, and the two methyl groups at the C3 and C4 positions. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and potential for hydrogen bonding. The lone aromatic proton at the C6 position is predicted to resonate as a singlet in the aromatic region, likely between 7.0 and 8.0 ppm. Its chemical shift will be influenced by the deshielding effect of the carbonyl group and the bromine atom.

The two methyl groups at C3 and C4 will each give rise to a singlet, as they are not coupled to any neighboring protons. The C4-methyl protons are expected to appear at a chemical shift of approximately 2.0-2.5 ppm, while the C3-methyl protons may be slightly deshielded and appear at a slightly higher chemical shift, potentially around 2.2-2.7 ppm, due to the influence of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | broad singlet |

| C6-H | 7.0 - 8.0 | singlet |

| C3-CH₃ | 2.2 - 2.7 | singlet |

| C4-CH₃ | 2.0 - 2.5 | singlet |

Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

The carbonyl carbon (C2) is expected to be the most deshielded, appearing at a chemical shift in the range of 160-170 ppm. The olefinic carbons of the pyridinone ring, C5 and C6, will resonate in the aromatic region, with the bromine-substituted C5 appearing at a lower field (around 100-110 ppm) due to the heavy atom effect of bromine, and C6 appearing at a higher field (around 130-140 ppm). The C3 and C4 carbons, being part of the double bond and substituted with methyl groups, are expected to have chemical shifts in the range of 120-135 ppm. The two methyl carbons will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 170 |

| C6 | 130 - 140 |

| C3 | 125 - 135 |

| C4 | 120 - 130 |

| C5 | 100 - 110 |

| C3-CH₃ | 18 - 25 |

| C4-CH₃ | 15 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, since all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, confirming the absence of vicinal or geminal proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the C6-H proton to its corresponding carbon, as well as the methyl protons to their respective methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₇H₈BrNO, the calculated exact mass is approximately 200.9789 Da. HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the elemental composition of the molecule. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₇H₈⁷⁹BrNO | 200.9789 |

| [M+2]⁺ | C₇H₈⁸¹BrNO | 202.9769 |

Analysis of Fragmentation Patterns for Structural Confirmation and Derivatization Characterization

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to be characteristic of its structure.

Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

Loss of carbon monoxide (CO): The pyridinone ring could undergo cleavage with the loss of a CO molecule, leading to a fragment ion at [M-28]⁺.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would produce a fragment ion at [M-79/81]⁺.

Retro-Diels-Alder (RDA) type fragmentation: The pyridinone ring might undergo a characteristic RDA fragmentation, although this is less common for aromatic-like heterocyclic systems.

Analysis of the fragmentation patterns of derivatives of this compound would also be instrumental in confirming the site of derivatization. For example, if a substituent is added to the nitrogen atom, the fragmentation pattern would be altered in a predictable manner, allowing for the confirmation of the N-derivatization.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule. Each functional group within a molecule has a characteristic set of vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. For this compound, FT-IR would be instrumental in identifying its key functional groups. The pyridinone ring is expected to exhibit characteristic stretching and bending vibrations. The carbonyl (C=O) stretching vibration is typically a strong band in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam group would likely appear as a broad band in the 3200-3400 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C-H and methyl C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (lactam) | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=O (carbonyl) | Stretching | 1650-1700 |

| C=C/C=N (ring) | Stretching | 1550-1650 |

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the C=C and C-C stretching vibrations of the pyridinone ring would be expected to produce strong Raman signals. The C-Br bond, being highly polarizable, should also be Raman active. Conformational analysis of the methyl groups and their orientation relative to the ring could potentially be investigated through low-frequency Raman modes.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would reveal the precise bond lengths of the C-Br, C=O, N-H, and ring C-C and C-N bonds, as well as the bond angles within the pyridinone ring and involving the methyl substituents.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure would elucidate the intermolecular forces that govern the packing of the molecules in the solid state. For this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, likely leading to the formation of hydrogen-bonded chains or dimers. Furthermore, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (such as the carbonyl oxygen) of a neighboring molecule. These interactions play a crucial role in determining the crystal packing.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H | C=O |

Other Complementary Analytical Techniques

In addition to nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a variety of other analytical techniques are instrumental in the comprehensive characterization of this compound and its derivatives. These methods provide valuable insights into the electronic properties, elemental composition, and surface morphology of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules, the most common transitions involve π and non-bonding (n) electrons. For this compound, the conjugated pyridinone ring system gives rise to characteristic π → π* and n → π* transitions.

The pyridin-2(1H)-one core contains a conjugated system of double bonds and a carbonyl group, which acts as a chromophore. The electronic transitions in such systems are sensitive to the substitution pattern on the ring. The presence of methyl groups and a bromine atom can influence the energy of these transitions and, consequently, the maximum absorption wavelengths (λmax). Research on similar pyridone heterocycles indicates that absorption bands in the range of 250 to 390 nm are characteristic of the π → π* and n → π* transitions within the core structure researchgate.net. The π → π* transitions are typically more intense than the lower-energy n → π* transitions researchgate.net.

Table 1: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 250–320 nm | High |

Note: The exact λmax and molar absorptivity values for this compound would require experimental determination. The values presented are based on typical ranges for similar conjugated pyridone systems.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which can be compared with the theoretical values calculated from the molecular formula. For this compound, with a molecular formula of C7H8BrNO, the theoretical elemental composition can be precisely calculated. Experimental verification of these values is crucial for confirming the purity and identity of a synthesized batch of the compound.

The process involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. The bromine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 41.61 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.00 |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.55 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.94 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.92 |

| Total | | | | 202.06 | 100.00 |

Note: The presented data is the theoretical elemental composition based on the molecular formula C7H8BrNO.

For comparison, a study on a related compound, 5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-amine (C12H10ClFN2), reported the following elemental analysis results: Calculated: C, 60.90%; H, 4.27%. Found: C, 60.85%; H, 4.22% mdpi.com. This demonstrates the high level of accuracy expected from this technique in verifying the composition of novel compounds.

Surface Characterization Methods (e.g., Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX)) in Specific Applications

When this compound or its derivatives are utilized in applications such as materials science, catalysis, or as active pharmaceutical ingredients in solid dosage forms, their surface characteristics become critically important.

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a sample tescan-analytics.com. An SEM instrument focuses a beam of electrons onto the sample's surface, and the resulting interactions generate various signals that are collected to form an image. This allows for the detailed visualization of the sample's topography, morphology (shape and size of particles or crystals), and texture. For this compound, SEM could be used to study its crystalline structure, particle size distribution, and surface features, which can influence properties like solubility and dissolution rate.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample science.gov. The electron beam in the SEM excites electrons in the sample, causing them to emit X-rays with energies characteristic of the elements present. By analyzing the energy spectrum of these X-rays, EDX can identify the elemental composition of the sample's surface and provide a qualitative or semi-quantitative analysis of the elements present. For this compound, EDX would be expected to detect the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Bromine (Br). This technique is particularly useful for confirming the uniform distribution of bromine within the material or for detecting any elemental impurities on the surface rdlab137.it.

Table 3: Application of Surface Characterization Techniques for this compound

| Technique | Information Provided | Potential Application |

|---|---|---|

| Scanning Electron Microscopy (SEM) | High-resolution surface imaging, morphology, particle size and shape. | Characterization of crystalline form, quality control of solid-state formulations. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the surface, elemental mapping. | Confirmation of bromine presence and distribution, detection of surface impurities. |

The combination of SEM and EDX provides a powerful toolset for a comprehensive understanding of the solid-state properties of this compound, which is essential for its development in various applications.

Computational and Theoretical Investigations of 5 Bromo 3,4 Dimethylpyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. However, specific published reports detailing these calculations for 5-Bromo-3,4-dimethylpyridin-2(1H)-one were not found.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. Despite its common application in chemical research, specific DFT studies focused on this compound have not been identified in the searched literature. Consequently, data for the following subsections are unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. A search for published literature did not yield any studies that have calculated the HOMO-LUMO energies or mapped their distributions for this compound.

Table 4.1.1.1: Frontier Molecular Orbital Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on a molecule and predict sites for electrophilic and nucleophilic attack. No published studies containing MEP maps or analysis for this compound were located. Such an analysis would typically identify the electron-rich region around the carbonyl oxygen and potential electron-deficient areas influenced by the bromine atom.

Calculation of Reactivity Indices and Dipole Moments

Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, along with the molecule's dipole moment, are often calculated using DFT to quantify reactivity. A review of scientific databases shows no available published data for these specific calculated indices or the dipole moment for this compound.

Table 4.1.1.3: Reactivity Indices and Dipole Moment for this compound

| Parameter | Value |

|---|---|

| Chemical Hardness (η) | Data Not Available |

| Chemical Softness (S) | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

Ab Initio Methods for Spectroscopic Property Prediction and Experimental Validation

Ab initio calculations provide a high-accuracy method for predicting spectroscopic properties like NMR, IR, and UV-Vis spectra from first principles. These theoretical predictions are often compared with experimental data for validation. However, no specific ab initio studies aimed at predicting the spectroscopic properties of this compound, nor any corresponding experimental validations, were found in the reviewed literature.

Computational Prediction of Reaction Mechanisms, Transition States, and Thermodynamic Parameters

Computational chemistry is frequently used to model reaction pathways, identify the geometry and energy of transition states, and calculate thermodynamic parameters like activation energy and reaction enthalpy. There are no available published computational studies that investigate reaction mechanisms involving this compound or report on its calculated transition states and thermodynamic profiles.

Molecular Modeling and Simulation

Molecular modeling and simulation are foundational pillars in the computational study of chemical compounds. For this compound, these methods elucidate its structural and dynamic properties at an atomic level.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape and the crucial effects of solvent interaction.

In a typical MD simulation, the molecule is placed in a simulated box of solvent, usually water, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic behavior over nanoseconds or even microseconds.

Key insights derived from MD simulations include:

Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time, researchers can assess its structural stability. For pyridin-2-one derivatives, simulations often show that the core ring structure remains stable with minimal fluctuations. mdpi.com

Solvent Effects: Simulations explicitly model the interactions between the compound and surrounding water molecules. This can highlight the formation and dynamics of hydrogen bonds between the pyridinone's carbonyl oxygen and amide hydrogen with water. These solvation effects are critical for understanding the molecule's solubility and how it behaves in an aqueous environment.

Flexibility of Substituents: The flexibility of different parts of the molecule can be analyzed using root-mean-square fluctuation (RMSF) calculations. While the pyridinone ring is rigid, the methyl groups on this compound would exhibit some rotational freedom, which can be quantified through these simulations. mdpi.com

Computational Studies of Tautomeric Equilibria and Interconversion Barriers

Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) isomers. In the case of this compound (the lactam form), its tautomer is 5-bromo-3,4-dimethylpyridin-2-ol (the lactim form). Computational chemistry provides robust methods to investigate this equilibrium.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to determine the relative stabilities of the two tautomers. rsc.orgnih.gov These studies consistently show that for 2-pyridinone systems, the equilibrium is finely balanced and highly dependent on the environment.

Gas Phase: In the gas phase, the energy difference between the lactam and lactim forms is very small, with some calculations suggesting the lactim (2-hydroxypyridine) form may be slightly more stable. nih.govwayne.edu

Solvent Effects: The presence of a polar solvent dramatically shifts the equilibrium towards the lactam (2-pyridinone) form. nih.govwuxibiology.com This is because the more polar lactam tautomer is better stabilized by polar solvent molecules. The interconversion barrier between the two forms can also be calculated, with studies showing that water molecules can catalyze the proton transfer, significantly lowering the energy barrier for tautomerization. wuxibiology.com

| Method | Environment | Energy Difference (kJ/mol) (2-Pyridone relative to 2-Hydroxypyridine) | Favored Tautomer |

|---|---|---|---|

| MP2/6-31G | Gas Phase | -0.64 | 2-Hydroxypyridine (slightly) |

| MP2/6-31G | Cyclohexane | 0.33 | 2-Pyridone (slightly) |

| MP2/6-31G** | Acetonitrile (B52724) | 9.28 | 2-Pyridone |

Data adapted from computational studies on the parent 2-pyridone/2-hydroxypyridine system. nih.gov

Ligand-Receptor Interaction Modeling and Docking Studies (Focus on Methodologies and General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. youtube.comyoutube.com This method is crucial in drug discovery to understand potential binding modes and estimate binding affinity.

The general principles and methodologies of docking studies are as follows:

Preparation of Structures: High-resolution 3D structures of the receptor protein (often from X-ray crystallography or NMR) and the ligand (this compound) are required. The ligand structure is typically energy-minimized.

Search Algorithm: The docking software uses a search algorithm to explore a vast number of possible orientations and conformations of the ligand within the receptor's binding site. nih.gov This process accounts for the rotational and translational freedom of the ligand and can also incorporate flexibility in the protein's side chains. nih.gov

Scoring Function: Each generated pose is evaluated by a scoring function, which is a mathematical model that estimates the binding free energy of the protein-ligand complex. youtube.com Lower scores typically indicate more favorable binding. These functions approximate key components of binding, including electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov

Analysis: The results are analyzed to identify the most likely binding poses. These poses reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. For instance, studies on substituted pyridine (B92270) derivatives have identified key residues like Lys661 and Asp555 as crucial for binding in certain enzymes. nih.gov

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity.

Development of Predictive QSAR Models Using Statistical and Machine Learning Approaches

QSAR models are developed to predict the activity of new, unsynthesized compounds based on their structural features. This approach is widely used in medicinal chemistry to guide the design of more potent molecules. The development process involves several key steps:

Data Set Compilation: A dataset of structurally related compounds, such as various substituted pyridinones, with experimentally measured biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., steric and electrostatic fields).

Model Generation: Statistical or machine learning methods are used to build a mathematical equation that correlates the descriptors with biological activity. Common methods include Multiple Linear Regression (MLR) and more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govsemanticscholar.org

Model Validation: The model's predictive power is rigorously tested. Internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (predicting the activity of a separate test set of compounds) are performed to ensure the model is robust and not overfitted. nih.gov

| Model | Parameter | Training Set Value | Test Set Value |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.595 | 0.512 |

| r² (Non-cross-validated r²) | 0.959 | 0.846 | |

| CoMSIA | q² (Cross-validated r²) | 0.733 | 0.695 |

| r² (Non-cross-validated r²) | 0.982 | 0.922 |

Data adapted from a 3D-QSAR study on substituted pyridine derivatives. nih.gov High q² and r² values indicate a model with good predictive ability.

The resulting models, often visualized as 3D contour maps, highlight regions where steric bulk, positive or negative electrostatic potential, or other features are predicted to increase or decrease biological activity, thereby guiding future molecular design. researchgate.net

Pharmacophore Modeling for Identifying Key Structural Features Related to Activity

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. deeporigin.com A pharmacophore model does not represent a real molecule but rather an abstract collection of features.

These key features typically include:

Hydrogen Bond Donors

Hydrogen Bond Acceptors

Aromatic Rings

Hydrophobic Centers

Positive/Negative Ionizable Groups

Pharmacophore models can be generated using two primary approaches:

Ligand-Based Modeling: When the structure of the biological target is unknown, a set of known active molecules is superimposed, and their common chemical features are extracted to create a pharmacophore model. fiveable.me

Structure-Based Modeling: If the 3D structure of the receptor-ligand complex is available, the key interaction points between the ligand and the receptor can be directly mapped to generate a pharmacophore. fiveable.me

Once developed, these models serve as 3D search queries for screening large virtual databases of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. deeporigin.com For example, pharmacophore models have been successfully used to discover novel pyridinone-containing inhibitors of various biological targets. frontiersin.orgnih.gov

Correlation of Molecular Descriptors with Chemical Reactivity and Intermolecular Interactions

Computational and theoretical investigations provide profound insights into the behavior of this compound at a molecular level. By calculating various molecular descriptors, it is possible to predict and understand the compound's chemical reactivity and the nature of its intermolecular interactions. These descriptors serve as a bridge between the molecular structure and its macroscopic properties.

Physicochemical and Topological Descriptors

A number of fundamental molecular descriptors have been calculated for this compound, which provide a baseline understanding of its physical properties and behavior in different environments. These descriptors, including molecular weight, polar surface area (PSA), and the partition coefficient (LogP), are crucial for predicting properties like solubility and membrane permeability.

The Polar Surface Area (PSA) is a key descriptor related to the compound's ability to form hydrogen bonds and its general polarity. For this compound, the calculated PSA is 32.86 Ų, indicating a moderate polarity. The octanol-water partition coefficient (LogP) value of 1.54 suggests a degree of lipophilicity, implying that the molecule has a balanced solubility in both polar and non-polar environments. chemsrc.com

| Descriptor | Value | Implication |

|---|---|---|

| Molecular Formula | C₇H₈BrNO | Defines the elemental composition. |

| Molecular Weight | 202.048 g/mol | Mass of one mole of the compound. chemsrc.com |

| Polar Surface Area (PSA) | 32.86 Ų | Indicates moderate polarity and potential for hydrogen bonding. chemsrc.com |

| Partition Coefficient (LogP) | 1.54 | Suggests balanced solubility in polar and non-polar media. chemsrc.com |

| Index of Refraction | 1.586 | Relates to the interaction of light with the compound. chemsrc.com |

Quantum Chemical Descriptors and Chemical Reactivity

While specific quantum chemical calculations for this compound are not extensively detailed in publicly available literature, the principles of computational chemistry allow for a robust prediction of its reactivity based on its structural features. Density Functional Theory (DFT) is a powerful tool used to determine these properties in similar molecules. nih.govmdpi.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level signifies its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. mdpi.com For this compound, the pyridone ring, enriched by electron-donating methyl groups, would influence the HOMO, while the electronegative bromine and oxygen atoms would contribute significantly to the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most negative potential (red/yellow regions) is expected around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bond acceptance. Positive potential (blue regions) would be located around the hydrogen atom attached to the nitrogen (the N-H group), indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov High electronegativity and a high electrophilicity index would suggest the molecule is a good electron acceptor, while chemical hardness is a measure of resistance to change in its electron distribution.

Correlation with Intermolecular Interactions

The molecular structure of this compound is well-suited for various types of non-covalent intermolecular interactions, which are fundamental to its crystal packing and interactions with other molecules.

Hydrogen Bonding: The presence of a hydrogen bond donor (the N-H group) and a prominent hydrogen bond acceptor (the C=O group) allows the molecule to form strong intermolecular hydrogen bonds. These interactions are expected to play a dominant role in its solid-state structure, likely forming dimeric or polymeric chains.

Halogen Bonding: The bromine atom at the C5 position is a key feature. Due to the "sigma-hole" phenomenon, the bromine atom can act as a Lewis acid, forming directional interactions with Lewis bases (electron donors) such as the oxygen or nitrogen atoms of adjacent molecules. This C-Br···O or C-Br···N halogen bonding is a significant and directional interaction that influences crystal engineering and molecular recognition. sci-hub.ru

The interplay of these descriptors provides a comprehensive theoretical framework for understanding the chemical behavior of this compound.

| Theoretical Descriptor | General Principle | Predicted Implication for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | A smaller gap correlates with higher chemical reactivity. | Suggests the molecule is moderately reactive, susceptible to electrophilic and nucleophilic reactions. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich/poor regions, predicting reaction sites. | Identifies the carbonyl oxygen as a site for electrophilic attack and the N-H proton as a site for nucleophilic attack. |

| Hydrogen Bonding Potential | Presence of H-bond donors (N-H) and acceptors (C=O). | Strong capacity for forming intermolecular hydrogen bonds, influencing crystal structure and solubility. |

| Halogen Bonding Potential | The bromine atom can act as an electron acceptor (sigma-hole). | Ability to form directional C-Br···O/N interactions, guiding molecular assembly. |

Research Applications of 5 Bromo 3,4 Dimethylpyridin 2 1h One and Its Derivatives in Advanced Scientific Fields

Role in Synthetic Organic Chemistry Research

5-Bromo-3,4-dimethylpyridin-2(1H)-one serves as a valuable precursor and building block in synthetic organic chemistry, primarily owing to the presence of a reactive bromine atom at the C5-position and a modifiable pyridinone core. These features allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecules.

Precursor for the Synthesis of Complex Heterocyclic Systems and Natural Product Analogues

The chemical reactivity of this compound makes it an ideal starting point for the construction of more complex heterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for elaborating the 5-bromo-pyridinone core is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the coupling of the bromopyridinone with a wide array of boronic acids and their derivatives. mdpi.comnih.gov This strategy has been successfully employed in the synthesis of novel pyridine-based derivatives, showcasing the versatility of brominated pyridine (B92270) precursors in generating molecular diversity. mdpi.com While direct examples utilizing this compound are not extensively documented in publicly available literature, the principles established with similar 5-bromopyridine derivatives are directly applicable. For instance, the synthesis of various 5-aryl-2-methylpyridin-3-amine molecules has been achieved through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids. mdpi.com This highlights the potential of this compound to be similarly functionalized to produce a variety of complex heterocyclic structures.

The synthesis of natural product analogues is another area where this compound could be of significant value. Many natural products contain pyridine or pyridinone cores, and the ability to selectively functionalize the 5-position of the pyridinone ring allows for the systematic modification of a natural product scaffold to explore structure-activity relationships (SAR). Although specific examples of natural product analogue synthesis starting from this compound are not readily found in the literature, the general strategy of using brominated heterocycles in the late-stage functionalization of complex molecules is a well-established practice in medicinal chemistry. The synthesis of marine bromopyrrole alkaloids, for example, often involves the introduction of bromine atoms, which are key to their biological activity. researchgate.net

Building Blocks for Diverse Chemical Libraries and Fragment-Based Discovery

In the realm of drug discovery, the development of diverse chemical libraries is crucial for identifying new lead compounds. This compound is an excellent scaffold for the construction of such libraries. Its amenability to various chemical transformations allows for the creation of a multitude of derivatives with diverse physicochemical properties.

Fragment-based drug discovery (FBDD) is a modern approach that utilizes small, low-molecular-weight compounds (fragments) to probe the binding sites of biological targets. The pyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govfrontiersin.orgnih.gov A fragment library based on the 3-aminopyridin-2-one scaffold, which is structurally related to this compound, was synthesized from 5-bromo-2-methoxypyridin-3-amine. nih.gov This library was screened against a panel of protein kinases, leading to the identification of potent inhibitors. nih.gov The synthesis of this library relied on Suzuki cross-coupling reactions to introduce a variety of substituents at the 5-position, demonstrating the utility of the bromo-precursor in generating a focused library of compounds for a specific target class. nih.gov

The general workflow for utilizing a building block like this compound in the generation of a chemical library for FBDD is outlined below:

| Step | Description | Key Reaction Type |

| 1. Scaffold Selection | This compound is chosen for its desirable physicochemical properties and synthetic tractability. | N/A |

| 2. Reaction Planning | A suite of robust and high-yielding reactions are selected to modify the scaffold at the bromine position and potentially other sites. | Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, etc. |

| 3. Building Block Acquisition | A diverse set of coupling partners (e.g., boronic acids, amines, alkynes) are procured or synthesized. | N/A |

| 4. Parallel Synthesis | The reactions are carried out in a parallel or combinatorial fashion to generate a library of derivatives. | Automated or semi-automated synthesis platforms are often used. |

| 5. Purification and Characterization | The synthesized compounds are purified and their identity and purity are confirmed. | High-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR). |

| 6. Library Screening | The chemical library is screened against biological targets of interest using various biophysical or biochemical assays. | X-ray crystallography, surface plasmon resonance (SPR), NMR-based screening. |

This systematic approach, enabled by versatile building blocks like this compound, accelerates the early stages of drug discovery.

Contributions to Materials Science Investigations

While the primary research focus on this compound and its derivatives has been within the domain of synthetic and medicinal chemistry, the inherent electronic and structural features of the pyridinone core suggest potential applications in materials science. However, it is important to note that specific research on this particular compound in the following areas is limited, and the discussion is based on the known properties of related heterocyclic systems.

Development of Organic Semiconductors and Advanced Electronic Materials

Organic semiconductors are a class of materials that have garnered significant interest for their potential use in flexible and low-cost electronic devices. The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. Pyridine-containing compounds have been explored as components of organic semiconductors due to their electron-deficient nature, which can facilitate electron transport. The presence of a bromine atom in this compound could potentially be leveraged to tune the electronic properties of resulting materials and to facilitate intermolecular interactions through halogen bonding, which can influence crystal packing and charge transport pathways. Further research would be needed to synthesize and characterize polymers or small molecules incorporating this pyridinone unit to evaluate their semiconducting properties.

Exploration in Light-Emitting Diodes (LEDs) Research and Optoelectronic Applications